molecular formula C11H16O2 B038884 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione CAS No. 122772-35-4

5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione

Cat. No.: B038884
CAS No.: 122772-35-4
M. Wt: 180.24 g/mol
InChI Key: ZDFKYRBMJLTZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearic Acid-13C, also known as 1-Heptadecanecarboxylic acid-1-13C, is a labeled form of stearic acid where the carbon-13 isotope is incorporated at the carboxyl carbon position. Stearic acid itself is a long-chain saturated fatty acid commonly found in animal and plant fats. The labeled version, Stearic Acid-13C, is primarily used in scientific research for tracing and quantification purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-13C typically involves the synthesis of stearic acid followed by the incorporation of the carbon-13 isotope. The general steps include:

Industrial Production Methods: Industrial production of stearic acid involves:

Chemical Reactions Analysis

Types of Reactions: Stearic Acid-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Stearic aldehyde, stearic acid derivatives.

    Reduction: Stearyl alcohol.

    Substitution: Esters and amides.

Scientific Research Applications

Stearic Acid-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:

Mechanism of Action

The mechanism of action of Stearic Acid-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural stearic acid. It targets various enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase. The labeled carbon-13 isotope allows for the tracking of these metabolic processes using nuclear magnetic resonance and mass spectrometry techniques .

Comparison with Similar Compounds

    Palmitic Acid-1-13C: Another labeled fatty acid with a shorter carbon chain.

    Oleic Acid-1-13C: A labeled monounsaturated fatty acid.

    Linoleic Acid-1-13C: A labeled polyunsaturated fatty acid.

Uniqueness: Stearic Acid-13C is unique due to its long saturated carbon chain and the specific incorporation of the carbon-13 isotope at the carboxyl carbon position. This makes it particularly useful for studies involving saturated fatty acids and their metabolic pathways .

Properties

IUPAC Name

5,5-dimethyl-2-propan-2-ylidenecyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFKYRBMJLTZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502359
Record name 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122772-35-4
Record name 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Reactant of Route 2
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Reactant of Route 4
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Reactant of Route 5
Reactant of Route 5
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Reactant of Route 6
Reactant of Route 6
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.